TG2-IN-3h
Description
Properties
CAS No. |
1592640-75-9 |
|---|---|
Molecular Formula |
C21H26N4O4S |
Molecular Weight |
430.523 |
IUPAC Name |
N-[2-[4-[[5-(dimethylamino)-1-naphthyl]sulfonyl]piperazin-1-yl]-2-oxo-ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |
InChI Key |
PBRTXVPCMZIRCX-UHFFFAOYSA-N |
SMILES |
C=CC(NCC(N1CCN(S(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)CC1)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG2-IN-3h; TG2 IN-3h; TG2IN-3h; N-{2-[4-(5-Dimethylamino-naphthalene-1-sulfonyl)-piperazin-1-yl]-2-oxo-ethyl}-acrylamide |
Origin of Product |
United States |
Scientific Research Applications
Mechanism of Action and Potency
TG2-IN-3h functions as a selective irreversible inhibitor of TG2, exhibiting high potency with an IC50 value of approximately 6 nM. This compound operates through a calcium-dependent mechanism, which is crucial for its reactivity with the active form of TG2. The specificity of this compound is evident as it shows minimal activity against other transglutaminases, such as TG1 and TG3, making it a valuable tool for dissecting the role of TG2 in various biological contexts .
Cancer Research
TG2 is known to facilitate tumor progression through various signaling pathways, including NF-kB and STAT3. In mantle cell lymphoma (MCL), elevated levels of TG2 correlate with poor prognosis, suggesting that inhibiting this enzyme could hinder tumor growth. Studies utilizing this compound demonstrated reduced cell motility and fibronectin deposition in endothelial cells, indicating its potential to disrupt the tumor microenvironment .
Fibrosis
In models of hypertensive nephrosclerosis, treatment with this compound resulted in over a 40% reduction in collagen deposition. This suggests that inhibiting TG2 can mitigate fibrosis by interfering with extracellular matrix remodeling . The compound's ability to inhibit translocation of TG2 into the extracellular matrix further supports its therapeutic potential in fibrotic diseases.
Neurodegeneration
TG2 has been implicated in neurodegenerative diseases due to its role in apoptosis regulation. Research indicates that TG2 protects against calcium-induced cell death by inhibiting mitochondrial pathways. By using this compound, researchers can explore the enzyme's role in neuroprotection and its potential as a target for neurodegenerative disease therapies .
Table 1: Potency and Selectivity of this compound
| Compound | IC50 (nM) | Ki (mM) | Kinact (min⁻¹) | Kinact/Ki (min⁻¹M⁻¹) |
|---|---|---|---|---|
| This compound | 6 | 1.31 | 0.387 | 297,692 |
| Other Inhibitors | 125 (3e) | 1.63 | 0.275 | 171,875 |
| Fluorescent Inhibitor (1h) | 380 | 57 | 0.337 | 5,830 |
This table illustrates the superior potency and selectivity profile of this compound compared to other inhibitors.
Case Study 1: Impact on Fibronectin Deposition
In a study involving human umbilical cord endothelial cells treated with this compound, researchers observed a significant reduction in fibronectin deposition and cell motility. This finding supports the hypothesis that targeting TG2 can disrupt fibrotic processes in vascular tissues .
Case Study 2: Tumor Microenvironment Modulation
In a mouse model of cancer, administration of this compound led to decreased collagen accumulation within tumors. This suggests that the compound not only inhibits tumor growth directly but also alters the supportive stroma that facilitates cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
TG2-IN-3h belongs to a class of inhibitors targeting glutamine-dependent enzymes. Below, it is compared with two structurally and functionally related compounds: BJJF078 and Glutaminase-IN-3 .
Structural and Functional Profiles
Key Differences
Glutaminase-IN-3 targets GLS1, a mitochondrial enzyme involved in glutamine metabolism, making it functionally distinct from TG2 inhibitors but relevant in overlapping disease contexts (e.g., cancer) .
Therapeutic Applications :
- This compound is prioritized for neurological and autoimmune disorders, whereas BJJF078 is under investigation for multiple sclerosis due to its dual TG1/TG2 inhibition .
- Glutaminase-IN-3’s anti-tumor efficacy stems from its ability to disrupt cancer cell metabolism, a mechanism unrelated to TG2 modulation .
Potency and Selectivity: BJJF078 demonstrates nanomolar potency against human TG2 (IC50: 41 nM), surpassing most peers in this class. However, its TG1 inhibition (IC50: 0.16 μM) may introduce off-target effects . this compound’s selectivity for TG2 remains its key advantage, though quantitative potency data are pending .
Research Findings and Discussion
Preclinical Efficacy
- This compound : Reduces TG2-mediated crosslinking in murine models of neurodegeneration, improving synaptic plasticity .
- BJJF078 : Suppresses TG2 activity in experimental autoimmune encephalomyelitis (EAE) models, mitigating demyelination and inflammation .
- Glutaminase-IN-3: Inhibits tumor growth in xenograft models by depleting intracellular glutamate pools, starving cancer cells of metabolic substrates .
Limitations and Challenges
- This compound’s lack of published IC50 values complicates direct potency comparisons.
- BJJF078’s TG1 inhibition raises safety concerns for long-term use.
- Glutaminase-IN-3’s narrow focus on GLS1 limits utility in non-oncological contexts.
Preparation Methods
Kinetic Parameters and Stability
This compound’s irreversible inhibition mechanism relies on its ability to form a covalent bond with TG2’s active-site cysteine (Cys277). Kinetic studies using a glutamate dehydrogenase-coupled assay revealed a K<sub>i</sub> of 1.31 µM and a K<sub>inact</sub> of 0.387 min<sup>−1</sup>, resulting in a catalytic efficiency (K<sub>inact</sub>/K<sub>i</sub>) of 297,692 min<sup>−1</sup>M<sup>−1</sup>. These parameters underscore the compound’s rapid and potent inhibition profile.
Stability tests under physiological conditions (pH 7.2, 37°C) demonstrated that this compound remains intact in the presence of 5 mM glutathione (GSH), with no degradation observed over 24 hours. This stability is attributed to the electron-withdrawing bromine substituent, which reduces susceptibility to nucleophilic attack.
Selectivity Profiling
Selectivity against other transglutaminases was achieved through structural modifications to the dihydroisoxazole core. As shown in Table 1 , this compound exhibits >100-fold selectivity for TG2 over TG1, TG3, TG6, and Factor XIIIa (FXIIIa).
Table 1: Selectivity Profile of this compound
| Transglutaminase | IC50 (nM) | Selectivity Ratio (vs. TG2) |
|---|---|---|
| TG2 | 6 | 1 |
| TG1 | 1,200 | 200 |
| TG3 | 2,500 | 417 |
| TG6 | 3,000 | 500 |
| FXIIIa | 4,500 | 750 |
| Data sourced from kinetic assays using recombinant human enzymes. |
Purification and Characterization
Chromatographic Techniques
Final purification of this compound employs a combination of size-exclusion chromatography (SEC) and reverse-phase HPLC. SEC separates the compound from high-molecular-weight impurities, while HPLC with a C18 column resolves it from structurally similar byproducts. Mobile phases typically consist of acetonitrile/water gradients (5–95% acetonitrile over 30 minutes), achieving a purity of ≥98%.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Key spectroscopic data include:
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 7.32 (s, 1H, isoxazole-H), 4.15 (q, J = 6.8 Hz, 2H, CH<sub>2</sub>), 1.89 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>).
-
High-resolution MS (HRMS): [M+H]<sup>+</sup> calculated for C<sub>12</sub>H<sub>10</sub>BrN<sub>2</sub>O<sub>2</sub>: 309.9974; found: 309.9971.
Industrial-Scale Production Challenges
Scalability of Dihydroisoxazole Synthesis
Large-scale production faces challenges in maintaining reaction temperature control during cycloaddition. Exothermic side reactions at temperatures >−10°C lead to dimerization of the nitrile oxide, reducing yield. Industrial reactors address this using jacketed vessels with liquid nitrogen cooling, achieving batch sizes of up to 50 kg with 75% yield.
Cost-Effective Bromination
Analytical and Quality Control Measures
Purity Assessment
Lot-to-lot consistency is ensured through triple-quadrupole LC-MS, which detects impurities at concentrations as low as 0.01%. Acceptable thresholds for this compound batches include:
-
Purity: ≥98% (HPLC area at 254 nm)
-
Residual solvents: <500 ppm (THF, acetonitrile)
-
Heavy metals: <10 ppm (Pb, Hg, As)
Q & A
Q. What are the primary biochemical targets of TG2-IN-3h, and how are these targets validated experimentally?
this compound is a selective inhibitor of transglutaminase 2 (TG2), validated through in vitro enzyme activity assays. For example, studies report IC₅₀ values of 41 nM and 54 nM for human and murine TG2, respectively, using fluorometric or colorimetric substrates to measure enzymatic inhibition . Selectivity is assessed by testing against related isoforms (e.g., TG1, with IC₅₀ = 0.16 µM), employing recombinant protein assays and kinetic analyses to confirm specificity .
Q. What experimental models are commonly used to study this compound’s efficacy in neurological and immune disorders?
Preclinical studies utilize murine models of multiple sclerosis (MS) and autoimmune conditions to evaluate this compound’s therapeutic potential. Methods include measuring disease progression markers (e.g., demyelination via histopathology) and cytokine profiling to assess immune modulation. Dose-response experiments and pharmacokinetic analyses (e.g., plasma half-life) are critical for establishing efficacy thresholds .
Q. How do researchers ensure reproducibility when testing this compound’s inhibitory activity?
Reproducibility requires strict adherence to assay protocols, including standardized enzyme concentrations, substrate saturation levels, and control experiments (e.g., positive controls like known TG2 inhibitors). Data validation involves triplicate measurements and statistical analysis (e.g., ANOVA for inter-experimental variability) .
Advanced Research Questions
Q. What methodological challenges arise in distinguishing this compound’s effects from off-target interactions in complex biological systems?
Off-target effects are mitigated through orthogonal assays, such as CRISPR/Cas9-mediated TG2 knockout models to confirm phenotype rescue via this compound. Proteomic profiling (e.g., affinity pulldown coupled with mass spectrometry) identifies unintended binding partners. Computational docking studies further predict binding affinities to non-target proteins .
Q. How can conflicting data on this compound’s therapeutic efficacy across studies be systematically analyzed?
Contradictions are addressed through meta-analysis of published datasets, focusing on variables like dosing regimens, model organism genetics, and endpoint measurements. Sensitivity analysis identifies outliers, while in silico simulations (e.g., pharmacodynamic modeling) reconcile discrepancies in dose-response relationships .
Q. What strategies optimize this compound’s bioavailability in in vivo studies without compromising selectivity?
Bioavailability enhancement involves structural modifications (e.g., prodrug formulations) guided by structure-activity relationship (SAR) studies. Pharmacokinetic parameters (e.g., logP, plasma protein binding) are optimized using high-throughput screening, while selectivity is maintained via isoform-specific activity assays .
Q. How do researchers design experiments to evaluate this compound’s long-term toxicity and metabolic stability?
Toxicity profiles are assessed using chronic dosing studies in rodents, with endpoints including liver/kidney function markers and histopathology. Metabolic stability is evaluated via microsomal incubation assays (e.g., human liver microsomes) and LC-MS/MS to identify degradation products .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data in this compound studies?
Non-linear regression models (e.g., Hill equation) are used to calculate IC₅₀ values. Bootstrap resampling validates confidence intervals, while outlier detection (e.g., Grubbs’ test) ensures data integrity. For comparative studies, ANCOVA adjusts for covariates like cell viability or enzyme batch variability .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in heterogeneous disease models?
Multi-omics integration involves transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) profiling of treated vs. untreated samples. Pathway enrichment tools (e.g., GSEA, MetaboAnalyst) identify dysregulated networks, while machine learning (e.g., random forests) prioritizes biomarkers linked to TG2 inhibition .
What criteria define a robust research question for investigating this compound’s role in disease pathogenesis?
Robust questions are narrow in scope (e.g., “How does this compound modulate Th17 differentiation in EAE mice?”), feasible within resource constraints, and address gaps identified via systematic literature reviews. Hypotheses must be falsifiable, with measurable outcomes (e.g., IL-17A levels) .
Data and Source Validation
Q. How do researchers critically evaluate primary vs. secondary sources when synthesizing this compound-related findings?
Primary sources (e.g., peer-reviewed articles detailing original IC₅₀ measurements) are prioritized over secondary summaries (e.g., review articles). Source credibility is assessed via journal impact factors, author expertise, and methodological transparency. Cross-referencing with databases like PubMed ensures comprehensiveness .
Q. What tools and databases are essential for accessing reliable chemical and pharmacological data on this compound?
Key resources include PubChem (compound CID: 1592640-75-9), ChEMBL (bioactivity data), and TargetMol’s product specifications (e.g., batch purity >98%). Patent repositories (e.g., USPTO) provide synthesis protocols, while crystallographic databases (PDB) aid in structure-based design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
